

Technical Guide: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

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Compound of Interest

Compound Name: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate**, a chiral pyrrolidine derivative with significant potential in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its established role as a versatile building block in drug discovery. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide discusses the broader context of the pyrrolidine scaffold's importance in developing novel therapeutics.

Chemical Identity and Nomenclature

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a proline analogue that serves as a key intermediate in organic synthesis.^{[1][2]} Its stereospecific structure is crucial for the enantioselective synthesis of complex molecules.^[1]

Identifier	Value
Common Name	(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
IUPAC Name	1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate[1]
Alternate IUPAC Names	(2S)-4-Oxo-1,2-pyrrolidinedicarboxylic Acid 1-Benzyl 2-Methyl Ester[1]
CAS Number	16217-15-5[1]
Molecular Formula	C ₁₄ H ₁₅ NO ₅ [1]
Molecular Weight	277.27 g/mol [1]
InChI Key	XRFKZAWVKVORNI-LBPRGKRZSA-N[1]
SMILES	<chem>O=C(OC([H]))([H])C1=C([H])C([H])=C([H])C([H])=C1[H])N1C([H])([H])C(=O)C([H])([H])[C@@]1([H])C(=O)OC([H])([H])[H]</chem> [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate**. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Reference
Appearance	Colorless to light yellow liquid/oil	[1]
Density	1.306 ± 0.06 g/cm ³ (Predicted)	[1]
Boiling Point	422.1 ± 45.0 °C at 760 mmHg (Predicted)	[1]
Flash Point	209.0 ± 28.7 °C (Predicted)	[1]
Solubility	Chloroform, Dichloromethane, Dimethylsulfoxide, Ethyl Acetate	
LogP	0.64	[1]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of **(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate** from (2S,4S)-N-CBZ-4-hydroxyproline methyl ester.

Materials and Reagents

- (2S,4S)-N-CBZ-4-hydroxyproline methyl ester
- Dess-Martin periodinane
- Dichloromethane (DCM)
- Petroleum ether
- Ethyl acetate
- Silica gel for column chromatography

Experimental Procedure

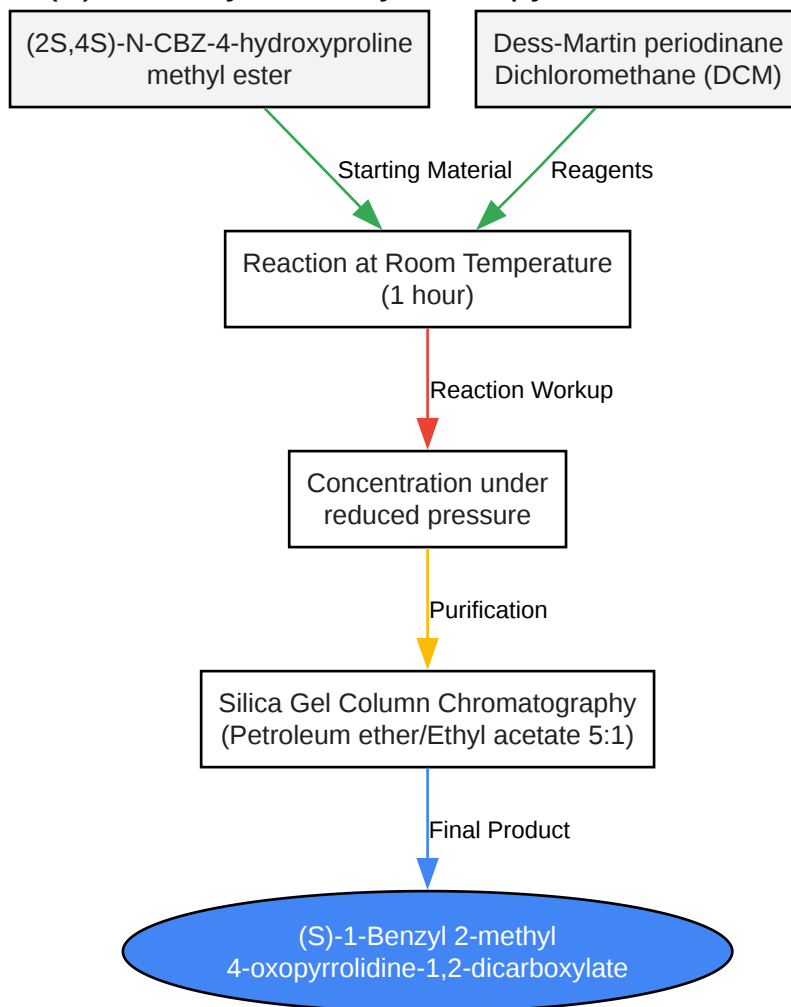
- To a solution of (2S,4S)-N-CBZ-4-hydroxyproline methyl ester (1.0 g, 3.6 mmol) in dichloromethane (20 mL), add Dess-Martin periodinane (3.0 g, 7.1 mmol) portion-wise.
- Stir the reaction mixture at room temperature for 1 hour.
- Upon completion of the reaction, concentrate the mixture under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (5/1 v/v).
- The product, N-Cbz-4-oxo-L-proline methyl ester (**((S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate)**), is obtained as a yellow oil.

Expected Yield and Characterization

- Yield: 0.79 g (79.5%)
- ^1H NMR (400 MHz, CDCl_3) δ (ppm): 7.47 (d, 2H, $J=8.24$ Hz), 7.38 (d, 2H, $J=8.24$ Hz), 7.24 (m, 1H), 5.09 (s, 2H), 4.18 (t, 1H), 3.68 (s, 3H), 3.38 (m, 1H), 3.32 (m, 1H), 2.21 (m, 1H), 1.96 (m, 1H).

Synthesis Workflow Diagram

Synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate



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Caption: Workflow for the synthesis of the target compound.

Role in Drug Discovery and Development

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a valuable chiral building block for the development of bioactive compounds and asymmetric catalysts.[1] The pyrrolidine scaffold is a prominent feature in many biologically active molecules and approved drugs, owing to its ability to introduce three-dimensionality and stereochemical complexity.

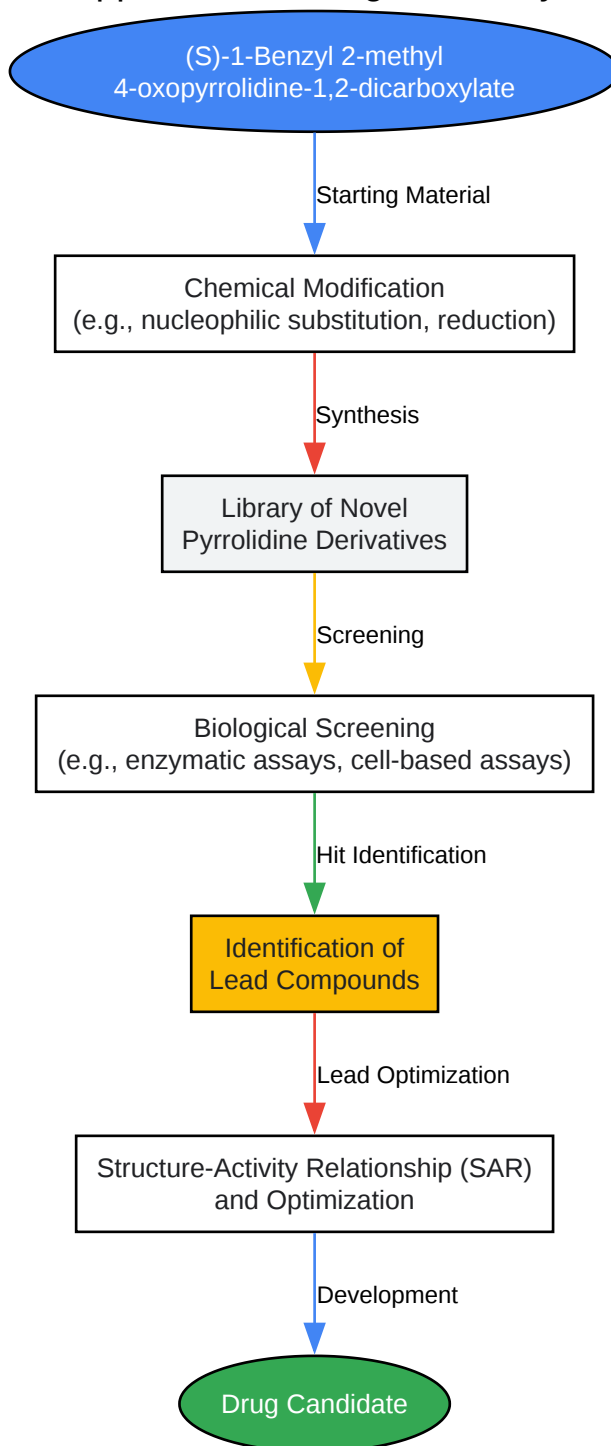
While specific biological targets and quantitative activity data for **(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate** are not extensively documented in publicly available literature, its structural motifs are found in compounds with a wide range of activities. For

instance, derivatives of the 4-oxopyrrolidine core have been investigated as potential histone deacetylase (HDAC) inhibitors. Furthermore, other substituted pyrrolidine derivatives have shown promise as neuroprotective agents and inhibitors of various enzymes.

The structural features of this compound, including the benzyl and methyl ester groups, allow for further chemical modifications to explore structure-activity relationships (SAR) and optimize properties for specific biological targets.^[1] Researchers can utilize this intermediate to synthesize libraries of novel compounds for screening against various diseases.

Logical Relationship Diagram for Drug Discovery Application

Application in Drug Discovery



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Caption: General workflow for utilizing the compound in drug discovery.

Conclusion

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a well-characterized chiral intermediate with established synthetic utility. Its physicochemical properties and a reliable synthesis protocol are readily available, making it an accessible tool for research and development. While direct biological activity data for this specific compound is limited, its structural framework is of high interest in medicinal chemistry. This guide provides the foundational technical information required for its application and underscores its potential as a starting point for the discovery of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted.

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References

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